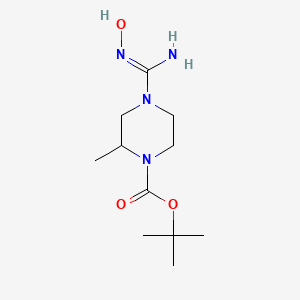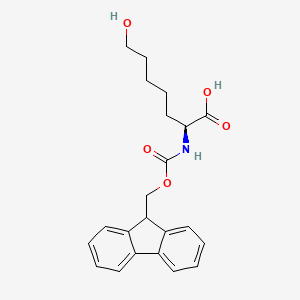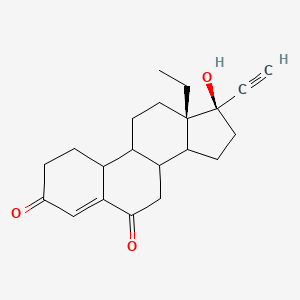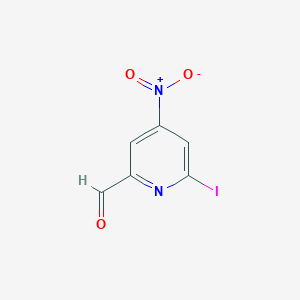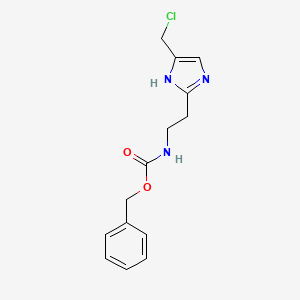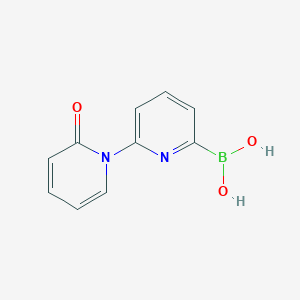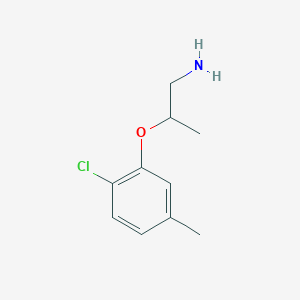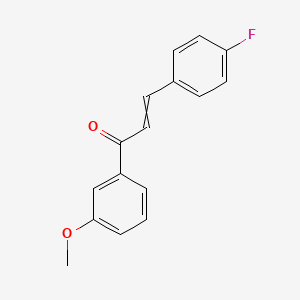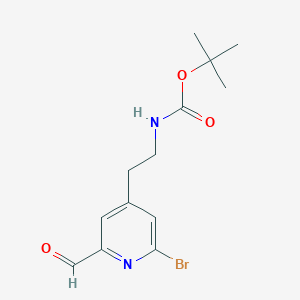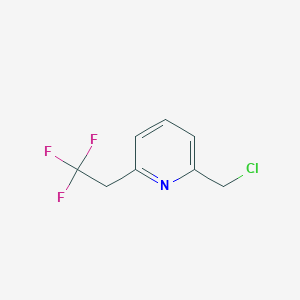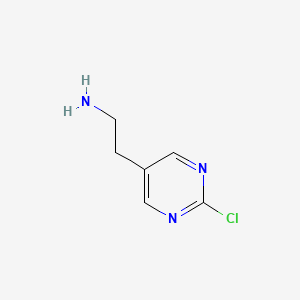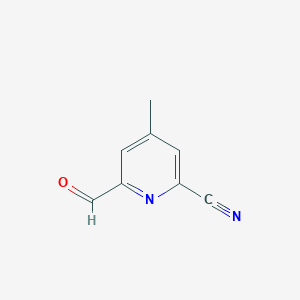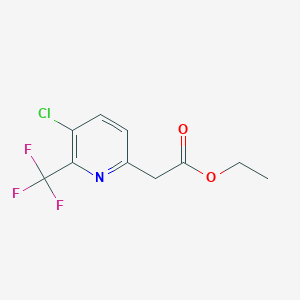![molecular formula C7H8N2O2 B14859785 1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine CAS No. 1260667-39-7](/img/structure/B14859785.png)
1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine is a heterocyclic compound that features a dioxolo ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine can be achieved through a multi-step process. One common method involves the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat reaction conditions . This method is efficient and yields high purity products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticonvulsant agent.
Medicine: Explored for its neurotherapeutic properties, particularly in the treatment of epilepsy.
Mechanism of Action
The mechanism of action of 1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine involves its interaction with specific molecular targets. For example, in its role as an anticonvulsant, it is believed to interact with the GABA_A receptor, enhancing its inhibitory effects on neuronal activity . This interaction helps to stabilize neuronal membranes and prevent excessive electrical discharge, which is characteristic of seizures.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[1,3]Dioxolo[4,5-B]pyridin-7-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an anticonvulsant by targeting the GABA_A receptor sets it apart from other similar compounds, which may have different molecular targets or therapeutic applications.
Properties
CAS No. |
1260667-39-7 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-7-ylmethanamine |
InChI |
InChI=1S/C7H8N2O2/c8-3-5-1-2-9-7-6(5)10-4-11-7/h1-2H,3-4,8H2 |
InChI Key |
XVTJSVZOVYMYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CN=C2O1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


